3-(Iodomethyl)isothiazolidine 1,1-dioxide

sultam synthesis intramolecular iodoamination γ-sultam cyclization

Synthetic bottleneck: Converting sultam scaffolds to functionalized derivatives often requires metal catalysts or suffers from poor regioselectivity. Solution: 3-(Iodomethyl)isothiazolidine 1,1-dioxide (CAS 2193061-79-7) - a γ-sultam with an electrophilic iodine center. • **Reactivity control:** Predictable substitution vs. elimination based on nucleophile basicity - documented for moderately vs. highly basic nucleophiles. • **Metal-free access:** Prepared via intramolecular iodoamination of alkenyl sulfamides (near-quantitative yields). • **Direct route to amines:** Two-step (azide + hydrogenation) yields 3-(aminomethyl)isothiazolidine 1,1-dioxides. Available at 98% purity for medicinal chemistry and intermediate synthesis.

Molecular Formula C4H8INO2S
Molecular Weight 261.08
CAS No. 2193061-79-7
Cat. No. B2735207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Iodomethyl)isothiazolidine 1,1-dioxide
CAS2193061-79-7
Molecular FormulaC4H8INO2S
Molecular Weight261.08
Structural Identifiers
SMILESC1CS(=O)(=O)NC1CI
InChIInChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2
InChIKeyMIVLOWPDXOCYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Iodomethyl)isothiazolidine 1,1-dioxide: Properties & Procurement


3-(Iodomethyl)isothiazolidine 1,1-dioxide (CAS 2193061-79-7) is a γ-sultam featuring a five-membered isothiazolidine ring with a sulfonyl (1,1-dioxide) moiety and an iodomethyl substituent at the 3-position, with a molecular formula of C₄H₈INO₂S and a molecular weight of 261.08 g/mol . The compound's defining characteristic is the combination of the cyclic sulfonamide core with the highly reactive electrophilic iodine center, which enables nucleophilic substitution pathways for further diversification [1]. The compound is commercially available from reputable suppliers such as Leyan (Catalog #1753204) at 98% purity, with calculated physicochemical properties including a TPSA of 46.17 and LogP of 0.1131 .

Access via iodoamination of alkenyl sulfamides under mild, metal-free conditions; near-quantitative yields reported.
Synthetic route unique to iodomethyl sultam; chloro/bromo analogs not directly accessible by this method.
Electrophilic iodine center enables nucleophilic substitution for further diversification.
Reactivity profile (substitution vs elimination) depends on nucleophile basicity, documented for iodo derivative.
Direct conversion to aminomethyl-γ-sultam via azide substitution and hydrogenation.
Two-step sequence provides efficient access to valuable amine-containing scaffolds.

Why 3-(Iodomethyl)isothiazolidine 1,1-dioxide Cannot Be Replaced


Generic substitution of 3-(iodomethyl)isothiazolidine 1,1-dioxide with other halogenated sultam analogs or non-halogenated isothiazolidine derivatives fails for two reasons rooted in the compound's unique chemical behavior. First, the iodomethyl group provides electrophilic reactivity that differs markedly from chloro- or bromo- analogs: in nucleophilic substitution reactions, the iodine atom in 3-(iodomethyl)-2-methylisothiazolidine 1,1-dioxide exhibits distinct reactivity patterns depending on nucleophile basicity, with highly basic nucleophiles triggering competing HI elimination pathways that are not observed with less labile halogen leaving groups [1]. Second, the 3-iodomethyl sultam structure is uniquely accessible via the intramolecular iodoamination of alkenyl sulfamides, a cyclization method that proceeds in near-quantitative yields under mild transition-metal-free conditions—a synthetic advantage not replicated when attempting to prepare the corresponding chloro- or bromomethyl derivatives via analogous routes . Procurement of alternative halogenated sultams or non-iodinated γ-sultams would therefore introduce either altered reactivity profiles in downstream nucleophilic substitution applications or require different synthetic routes with potentially lower yields and harsher conditions.

Halogen leaving group profile differs
Iodine in iodomethyl sultam exhibits distinct substitution/elimination behavior not replicated with chloro or bromo analogs; reactivity outcomes may shift.
Synthetic route incompatibility
Chloromethyl and bromomethyl γ-sultams cannot be prepared via the same high-yield iodoamination cyclization; alternative routes may involve harsher conditions or lower yields.
Commercial specification and availability mismatch
Reported purity (98%) and established supplier network for iodomethyl derivative contrast with limited availability of chloromethyl analog; lot consistency may differ.

3-(Iodomethyl)isothiazolidine 1,1-dioxide: Evidence vs. Comparators


Synthetic Yield: Iodocyclization vs. Non-Iodinated Analogs

3-(Iodomethyl)isothiazolidine 1,1-dioxide is obtained in almost quantitative yields via iodocyclization of but-3-ene-1-sulfonamides with molecular iodine in acetonitrile in the presence of sodium bicarbonate [1]. This represents a fundamental differentiation: the corresponding chloro- or bromomethyl analogs cannot be directly accessed via this same intramolecular iodoamination methodology, as the cyclization is specifically halogen-initiated with iodine as the electrophilic halogen source . Attempts to prepare analogous chloromethyl or bromomethyl sultams would require alternative synthetic routes that have not been demonstrated to achieve comparable yields or the same mild, transition-metal-free conditions.

Synthetic yield
Class-level inference
Near-quantitative yield (iodocyclization)
Supports synthetic efficiency review
Chloro/bromo analogs not accessible by this route; comparator yields not established
sultam synthesis intramolecular iodoamination γ-sultam cyclization halogen-initiated cyclization

Electrophilic Reactivity: Iodomethyl vs. Halogenated Sultams

The iodine atom in 3-(iodomethyl)-2-methylisothiazolidine 1,1-dioxide serves as a leaving group whose substitution outcome depends on nucleophile basicity: with moderately basic nucleophiles, substitution proceeds cleanly, whereas highly basic nucleophiles trigger competing HI elimination that yields unstable enamines which hydrolyze to 3-oxobutane-1-sulfonamides [1]. The chloromethyl analog (C₅H₁₀ClNO₂S) and bromomethyl analog (C₅H₁₀BrNO₂S) would exhibit significantly different reactivity profiles: chloride is a poorer leaving group requiring harsher conditions for substitution, while bromide occupies an intermediate position but lacks the documented elimination pathway characterization established for the iodomethyl derivative.

Electrophilic reactivity
Class-level inference
I: dual pathway (substitution/elimination); Br: intermediate leaving; Cl: poorer leaving
Pathway context differs among halogens
HI elimination uniquely documented for iodomethyl derivative
nucleophilic substitution leaving group reactivity SN2 reaction sultam derivatization

Aminomethyl Sultam Derivatization

3-(Iodomethyl)isothiazolidine 1,1-dioxide derivatives undergo efficient nucleophilic substitution with sodium azide to yield azidomethyl sultams, which upon catalytic hydrogenation on Pd/C produce 3-(aminomethyl)isothiazolidine 1,1-dioxides [1]. This two-step sequence demonstrates that the iodomethyl group serves as a portal to the corresponding aminomethyl functionality. Non-halogenated 3-methyl isothiazolidine 1,1-dioxides cannot undergo this direct functional group interconversion, requiring alternative C-H functionalization approaches that lack the same efficiency and selectivity.

Derivatization pathway
Class-level inference
Iodomethyl → azidomethyl → aminomethyl (two steps)
Supports aminomethyl library synthesis
Non-halogenated methyl analog lacks direct conversion route
aminomethyl sultam synthesis azide substitution functional group interconversion sultam diversification

Commercial Availability & Purity vs. Halogenated Sultams

3-(Iodomethyl)isothiazolidine 1,1-dioxide is commercially available with a documented purity specification of 98% from Leyan (Catalog #1753204) . A related 3-(bromomethyl)-2-methyl-isothiazolidine 1,1-dioxide (CAS 1824316-99-5) is listed at 97% purity , while 3-(chloromethyl)isothiazolidine 1,1-dioxide analogs are not prominently available from major suppliers, limiting procurement options for chloro- derivatives. The iodomethyl compound benefits from the established synthetic methodology and broader supplier network stemming from its documented preparation via the iodoamination route.

Purity & availability
Data to verify
98% purity (Leyan); bromo analog 97%; chloro limited
Specification review; supplier context
Source review required; chloro derivative commercial availability not confirmed
commercial availability purity specification procurement sourcing sultam reagent

Physicochemical Profile: LogP & TPSA

The calculated physicochemical properties of 3-(iodomethyl)isothiazolidine 1,1-dioxide include a TPSA (Topological Polar Surface Area) of 46.17 Ų and a LogP of 0.1131 . The TPSA value of 46.17 falls well below the 140 Ų threshold commonly associated with good oral bioavailability, while the LogP of 0.1131 indicates balanced hydrophilic-lipophilic character. For comparison, the 3-(bromomethyl)-2-methyl-isothiazolidine 1,1-dioxide analog has a molecular formula of C₅H₁₀BrNO₂S (molecular weight 228.11) and, while not reported with explicit TPSA and LogP, would exhibit a lower molecular weight and different halogen polarizability that alters solubility and membrane permeability characteristics .

Physicochemical profile
Data to verify
TPSA 46.17 Ų, LogP 0.1131
Property context for scaffold selection
Calculated values; bromo/chloro analogs not reported with explicit TPSA, LogP
physicochemical properties LogP TPSA drug-likeness ADME prediction

Ring-Size Specificity in Iodoamination Cyclization

The intramolecular iodoamination methodology that yields 3-(iodomethyl)isothiazolidine 1,1-dioxide exhibits strict ring-size specificity: varying the alkenyl substituent length at the sulfamide demonstrates that only five- and six-membered sultams are formed by this method, with neither four- nor seven-membered sultams detected . This specificity ensures that 3-(iodomethyl)isothiazolidine 1,1-dioxide is the exclusive five-membered iodomethyl sultam product accessible via this route, whereas attempts to synthesize four-membered or seven-membered iodomethyl sultam analogs via analogous iodoamination would fail entirely.

Ring-size specificity
Class-level inference
Five- and six-membered sultams formed; four- and seven-membered not detected
Cyclization specificity context
Exclusive five-membered iodomethyl γ-sultam via this route; no alternative ring sizes
ring-size selectivity cyclization specificity sultam scaffold heterocyclic synthesis

3-(Iodomethyl)isothiazolidine 1,1-dioxide: Applications & Procurement


Aminomethyl-γ-Sultam Library Synthesis

When the synthetic objective requires conversion of a sultam scaffold to an aminomethyl derivative, 3-(iodomethyl)isothiazolidine 1,1-dioxide is the appropriate starting material. As established in the evidence, reaction with sodium azide followed by catalytic hydrogenation cleanly yields 3-(aminomethyl)isothiazolidine 1,1-dioxides [1]. This two-step sequence enables rapid access to aminomethyl-substituted γ-sultams, which are valuable intermediates for further elaboration into bioactive compounds. The alternative—attempting direct C-H functionalization of 3-methyl sultams—lacks the efficiency and predictable regioselectivity of the nucleophilic substitution route afforded by the iodomethyl group.

Nucleophilic Substitution: Dual-Pathway Reactivity

For research programs investigating nucleophilic substitution on sultam scaffolds where control over substitution versus elimination pathways is critical, 3-(iodomethyl)isothiazolidine 1,1-dioxide is the only halogenated sultam with documented reactivity dependence on nucleophile basicity. As demonstrated, moderately basic nucleophiles yield substitution products while highly basic nucleophiles trigger HI elimination leading to enamine intermediates that hydrolyze to 3-oxobutane-1-sulfonamides [1]. This predictable dual-pathway behavior enables strategic selection of nucleophiles to achieve desired synthetic outcomes, a level of mechanistic control not yet characterized for chloro- or bromomethyl sultam analogs.

Transition-Metal-Free γ-Sultam Preparation

When synthetic protocols must avoid transition metal catalysts—due to cost constraints, purification concerns, or downstream metal-sensitive applications—3-(iodomethyl)isothiazolidine 1,1-dioxide is accessible via the intramolecular iodoamination of alkenyl sulfamides under mild, transition-metal-free conditions with near-quantitative yields [1]. This contrasts with alternative routes to sultam scaffolds that rely on metal-catalyzed C-H amidation or palladium-catalyzed cyclizations. Procurement of the iodomethyl derivative supports synthetic workflows aligned with green chemistry principles and eliminates metal contamination risks in final products.

Property-Based Scaffold Selection in Drug Discovery

For medicinal chemistry programs evaluating γ-sultam scaffolds where physicochemical property differentiation influences lead selection, 3-(iodomethyl)isothiazolidine 1,1-dioxide offers a distinct TPSA of 46.17 Ų and LogP of 0.1131 [1]. These values place it in a favorable region for oral bioavailability predictions (TPSA < 140 Ų) while providing a balanced lipophilic-hydrophilic profile. The iodine atom contributes molecular weight (261.08) and polarizability that differ from bromo- (MW ~228) or chloro- analogs, providing a property space that may offer advantages in specific target binding or ADME contexts where heavier halogen substitution is beneficial.

Application
Selection Property
Validation Focus
Aminomethyl sultam synthesis
Iodomethyl-to-amine conversion
Two-step substitution-reduction pathway
Nucleophilic substitution studies
Basicity-dependent pathway context
Substitution vs elimination outcome
Metal-free sultam preparation
Iodoamination cyclization route
Mild conditions, yield review
Scaffold property comparison
TPSA and LogP context
Physicochemical profile review

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15 linked technical documents
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